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Compound of Interest

Compound Name:
Purine, 2,6-diamino-, sulfate,

hydrate

Cat. No.: B040528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various 2,6-

diaminopurine derivatives, a class of compounds with significant interest in medicinal chemistry

due to their broad-spectrum antiviral and potential anticancer activities. The following protocols

are based on established synthetic routes and are intended to be a comprehensive guide for

researchers in the field.

Synthetic Methodologies
Several key strategies for the synthesis of 2,6-diaminopurine derivatives are outlined below,

including microwave-assisted synthesis, direct glycosylation, microbial transglycosylation, and

the formation of Schiff bases.

Microwave-Assisted Synthesis from 2,6-Dichloropurine
This method offers a rapid and efficient route to a variety of N-substituted 2,6-diaminopurine

derivatives. The two-step protocol involves sequential nucleophilic substitution reactions on the

commercially available 2,6-dichloropurine.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-6-substituted-purine intermediates
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In a microwave-safe vessel, suspend 2,6-dichloropurine (1.0 eq) in n-butanol.

Add the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq).

Seal the vessel and heat the reaction mixture in a microwave reactor at a temperature

ranging from 70-100 °C for 10-50 minutes.[1]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the 2-chloro-6-

substituted-purine intermediate.

Step 2: Synthesis of 2,6-disubstituted purine derivatives

In a microwave-safe vessel, dissolve the 2-chloro-6-substituted-purine intermediate (1.0 eq)

in n-butanol.

Add the second desired amine (3.0 eq) and trifluoroacetic acid (TFA, 1.0 eq).[1]

Seal the vessel and heat the reaction mixture in a microwave reactor at a temperature

ranging from 150-170 °C for 40-70 minutes.[1]

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the final 2,6-

disubstituted purine derivative.

Quantitative Data:
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Compound
R1 Substituent at
C6

R2 Substituent at
C2

Yield (%)

1a Phenylamino Cyclopentylamino 75

1b
4-

Methoxyphenylamino
Benzylamino 82

1c Cyclohexylamino 2-Phenoxyethylamino 68

Note: Yields are representative and may vary depending on the specific substrates and

reaction conditions.

Experimental Workflow Diagram:

2,6-Dichloropurine 2-Chloro-6-substituted-purine

Amine 1, Et3N,
n-BuOH, µW (70-100°C) 2,6-Disubstituted Purine Derivative

Amine 2, TFA,
n-BuOH, µW (150-170°C)

Click to download full resolution via product page

Microwave-assisted synthesis of 2,6-diaminopurine derivatives.

Direct Glycosylation of 2,6-Diaminopurine
This method is employed for the synthesis of 2,6-diaminopurine nucleosides, which are

important precursors for antiviral and other biologically active compounds. The protocol

involves the protection of the purine base followed by coupling with a protected sugar

derivative.[2][3]

Experimental Protocol:

Step 1: Protection of 2,6-Diaminopurine

Suspend 2,6-diaminopurine (1.0 eq) in a suitable solvent (e.g., pyridine).

Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in excess and heat the

mixture until a clear solution is obtained.
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To the silylated purine, add an acylating agent, for example, tetramethylsuccinic anhydride,

to protect the amino groups. The reaction is typically stirred at room temperature overnight.

Evaporate the solvent and excess reagents under reduced pressure to obtain the protected

2,6-diaminopurine derivative.

Step 2: Glycosylation

Dissolve the protected 2,6-diaminopurine (1.0 eq) in an anhydrous aprotic solvent (e.g.,

acetonitrile).

Add a protected sugar halide, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-

pentofuranosyl chloride (1.1 eq), and a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) at a low

temperature (e.g., 0 °C).[2]

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitored by TLC).

Quench the reaction with a saturated solution of sodium bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

Dissolve the protected nucleoside in a solution of methanolic ammonia.

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

Evaporate the solvent and purify the crude product by column chromatography on silica gel

to yield the 2,6-diaminopurine nucleoside.

Quantitative Data:
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Protected Purine Protected Sugar
Glycosylation Yield
(%)

Deprotection Yield
(%)

2,6-

bis(trimethylsilyl)purin

e

1-chloro-2-deoxy-3,5-

di-O-p-toluoyl-

ribofuranose

65 85

2,6-

bis(tetramethylsuccini

mide)purine

1-chloro-2-deoxy-3,5-

di-O-p-toluoyl-

ribofuranose

70 90

Note: Yields are representative and depend on the specific protecting groups and reaction

conditions.

Experimental Workflow Diagram:
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2,6-Diaminopurine

2,6-Diaminopurine
Schiff Base

Solvent (e.g., Ethanol),
cat. Acetic Acid, Reflux

Aldehyde (2.2 eq)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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